Benzoic acid

Catalog No.
S520878
CAS No.
65-85-0
M.F
C7H6O2
C7H6O2
C6H5COOH
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid

CAS Number

65-85-0

Product Name

Benzoic acid

IUPAC Name

benzoic acid

Molecular Formula

C7H6O2
C7H6O2
C6H5COOH

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)

InChI Key

WPYMKLBDIGXBTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Mixtures of excess benzoic acid & water form 2 liquid phases beginning at 89.7 °C; the two phases unite at critical solution temperature of 117.2 °C; solubility in water increased by alkaline substances.
Monomer & dimer models for solubility of benzoic acid in simple binary and ternary solvents are reported.
In water, 3.5X10+3 mg/L at 25 °C
1 g dissolves in: 2.3 mL alcohol (cold), 1.5 mL alcohol (boiling), 4.5 mL chloroform, 3 mL ether, 3 mL acetone, 30 mL carbon tetrachloride,10 mL benzene, 30 mL carbon disulfide, 23 mL oil of turpentine. Also soluble in volatile and fixed oils; slightly soluble in petroleum ether
0.29 g/L of benzoic acid in water at 20 °C
Acetone 55.6 g/L, benzene 12.2 g/L, carbone tetrachloride 4.1g/L, chloroform 15g/L, ethanol 58.4 g/L, ethyl ether 40.8 g/L, hexane 0.9 g/L methanol 71.5 g/L, toluene 10.6 g/L
3.4 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 3 (slightly soluble)
insoluble in cold water; moderately soluble in hot water; soluble in oils and glycerol
very soluble (in ethanol)

Synonyms

Acid, Benzoic, Benzoate, Potassium, Benzoic Acid, Potassium Benzoate, Ucephan

Canonical SMILES

C1=CC=C(C=C1)C(=O)O

Description

The exact mass of the compound Benzoic acid is 122.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)3400 mg/l (at 25 °c)0.02 m3.4 mg/ml at 25 °cin water, 3.5x10+3 mg/l at 25 °c1 g dissolves in: 2.3 ml alcohol (cold), 1.5 ml alcohol (boiling), 4.5 ml chloroform, 3 ml ether, 3 ml acetone, 30 ml carbon tetrachloride,10 ml benzene, 30 ml carbon disulfide, 23 ml oil of turpentine. also soluble in volatile and fixed oils; slightly soluble in petroleum ether0.29 g/l of benzoic acid in water at 20 °cacetone 55.6 g/l, benzene 12.2 g/l, carbone tetrachloride 4.1g/l, chloroform 15g/l, ethanol 58.4 g/l, ethyl ether 40.8 g/l, hexane 0.9 g/l methanol 71.5 g/l, toluene 10.6 g/l3.4 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.29insoluble in cold water; moderately soluble in hot water; soluble in oils and glycerolvery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758203. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Benzoic Acid in Food Preservation

Benzoic acid has a long history of use as a food preservative, and scientific research continues to explore its effectiveness against various microorganisms. Its antimicrobial properties extend to bacteria and fungi, which can cause spoilage and reduce the shelf life of food products. Studies have demonstrated its ability to inhibit the growth of mold, yeast, and certain foodborne pathogens [].

Research efforts are also underway to optimize the use of benzoic acid in combination with other preservatives or processing techniques to achieve a synergistic effect. This can help to reduce the overall amount of benzoic acid needed while maintaining food safety [].

Benzoic acid appears as colorless or white crystals with a faint, pleasant odor. It has a molecular weight of 122.12 g/mol and a melting point of 122°C . At room temperature, it exists as a solid with a monoclinic crystal structure . The compound is slightly soluble in water, with solubility increasing significantly at higher temperatures (3.44 g/L at 25°C and 56.31 g/L at 100°C) . It readily dissolves in organic solvents such as acetone, benzene, carbon tetrachloride, and alcohols .

The acid dissociation constant (pKa) of benzoic acid in water is 4.2, indicating its moderate acidity . This property is crucial for its reactivity and applications in various chemical processes.

As a food preservative, benzoic acid disrupts the internal pH of fungi and bacteria. At a neutral pH, these organisms rely on anaerobic fermentation of glucose for energy. Benzoic acid freely enters the cell and, upon dissociation in the acidic environment of the cytoplasm, reduces the intracellular pH to less than 5 [12]. This inhibits the enzyme phosphofructokinase, a critical step in glucose metabolism, thereby starving the microbes of energy and hindering their growth [13].

Safety Data:

  • LD50 (oral, rat): 3 g/kg [17]

Regulation:

Benzoic acid and its salts (sodium benzoate, potassium benzoate) are generally recognized as safe (GRAS) for use in food by the US Food and Drug Administration (FDA) [18].

Please note

This analysis is based on scientific research available as of May 6, 2024.

Here are the cited sources:

  • [1] PubChem. Benzoic Acid. National Institutes of Health.
  • [2] American Chemical Society. Benzoic Acid. Molecule of the Week.
  • [3] Byju's. Benzoic Acid (C6H5COOH) - Structure, Properties, and Uses of Benzoic Acid.
  • [4] Britannica. Benzoic acid.
  • [5] Journal of Applied Microbiology. "Mode of antimicrobial action of benzoic acid and its derivatives." [This citation requires a paid subscription to access the full text]
  • [6] ChemSpider. Benzoic Acid.
, both at the aromatic ring and the carboxyl group:

  • Electrophilic Aromatic Substitution: These reactions occur predominantly at the meta position due to the electron-withdrawing nature of the carboxyl group . Examples include:
    • Nitration: Reaction with nitrating agents in the presence of sulfuric acid produces meta-nitrobenzoic acid .
    • Halogenation: Treatment with halogens and a catalyst like ferric chloride yields meta-halobenzoic acids .
    • Sulfonation: Reaction with fuming sulfuric acid results in meta-sulfobenzoic acid .
  • Carboxyl Group Reactions:
    • Esterification: Benzoic acid reacts with alcohols in the presence of a dehydrating agent to form esters .
    • Amide Formation: Reaction of benzoyl chloride (derived from benzoic acid) with ammonia or amines produces benzamides .
    • Anhydride Formation: Dehydration of benzoic acid using acetic anhydride or phosphorus pentoxide yields benzoic anhydride .
    • Acid Halide Formation: Reaction with phosphorus chlorides or thionyl chloride produces benzoyl chloride .
  • Reduction: Benzoic acid can be reduced to benzaldehyde or benzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Decarboxylation: Heating benzoic acid with soda lime or in the presence of copper salts leads to the formation of benzene and carbon dioxide .
  • Oxidation: At high temperatures (300-400°C), benzoic acid undergoes oxidative decarboxylation to form phenol .

Benzoic acid and its salts exhibit antimicrobial properties, which form the basis for their use as food preservatives. The compound is particularly effective against yeasts and molds, with some activity against bacteria . Its mechanism of action involves the disruption of cellular pH gradients and membrane function in microorganisms.

In humans, benzoic acid is metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted in urine. This metabolic pathway plays a role in the compound's low toxicity in humans when consumed in small amounts .

Industrial production of benzoic acid primarily relies on the partial oxidation of toluene:

  • Liquid-phase oxidation of toluene using oxygen, catalyzed by cobalt or manganese naphthenates .
  • Reaction of trichlorotoluene with calcium hydroxide, followed by treatment with hydrochloric acid .

Laboratory synthesis methods include:

  • Hydrolysis of benzonitrile or benzamide under acidic or basic conditions .
  • Oxidation of benzyl alcohol or benzaldehyde .
  • Carbonation of phenylmagnesium bromide (Grignard reagent) followed by acid workup .

Benzoic acid finds extensive use in various industries:

  • Food Preservation: Benzoic acid and its salts (particularly sodium benzoate) are widely used as food preservatives due to their antimicrobial properties .
  • Chemical Synthesis: It serves as a precursor for the production of many organic compounds, including phenol, plasticizers, and dyes .
  • Pharmaceuticals: Benzoic acid is used in the synthesis of various drugs and as an ingredient in topical medications for fungal skin diseases .
  • Cosmetics: It is employed as a preservative and pH adjuster in personal care products .
  • Industrial

Benzoic acid interacts with various substances, which is important for its applications and safety considerations:

  • Metal Interactions: It can form salts (benzoates) with metal ions, which are often more water-soluble than the acid itself .
  • Solvent Interactions: Benzoic acid shows varying solubility in different solvents, which is crucial for its extraction and purification processes .
  • Polymer Interactions: In plasticizer applications, benzoic acid derivatives interact with polymers to modify their properties .
  • Biological Interactions: Its antimicrobial activity involves interactions with cellular components of microorganisms .

Similar Compounds

Several compounds share structural or functional similarities with benzoic acid:

  • Salicylic Acid: A hydroxy-substituted benzoic acid with additional medicinal properties.
  • Phthalic Acid: A dicarboxylic acid with two carboxyl groups on a benzene ring.
  • Cinnamic Acid: Contains an additional carbon-carbon double bond between the benzene ring and the carboxyl group.
  • p-Aminobenzoic Acid: A benzoic acid derivative with an amino group in the para position.
  • Toluic Acid: Benzoic acid with an additional methyl group on the benzene ring.

Benzoic acid's uniqueness lies in its simplicity as the most basic aromatic carboxylic acid, making it a versatile starting point for many

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Benzoic acid appears as a white crystalline solid. Slightly soluble in water. The primary hazard is the potential for environmental damage if released. Immediate steps should be taken to limit spread to the environment. Used to make other chemicals, as a food preservative, and for other uses.
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Liquid; Pellets or Large Crystals
White crystalline powder
White crystals or powder; [ICSC]
Solid
WHITE CRYSTALS OR POWDER.
white crystal scales or needles with a faint urine, almond odou

Color/Form

Monoclinic tablets, plates, leaflets
White scales or needle crystals
Monoclinic leaflets or needles

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.036779430 g/mol

Monoisotopic Mass

122.036779430 g/mol

Boiling Point

480 °F at 760 mmHg (NTP, 1992)
249.2 °C at 760 mm Hg
249 °C

Flash Point

250 °F (NTP, 1992)
250 °F (121 °C) (closed cup)
121 °C c.c.

Heavy Atom Count

9

Taste

ALMOST TASTELESS /BENZOIC ACID USP/
BITTER TASTE
Taste detection 8.5X10+1 ppm /Media and purity not specified/

Vapor Density

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.21 (Air = 1)
Relative vapor density (air = 1): 4.2

Density

1.316 at 82.4 °F (USCG, 1999) - Denser than water; will sink
1.2659 g/cu cm at 15 °C
Sp gr: 1.316 at 24 °C/4 °C (solid); 1.029 at 180 °C/4 °C (liquid)
1.3 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1

LogP

1.87
1.87 (LogP)
1.87
log Kow = 1.87

Odor

Odorless or with a slight benzaldehyde odor
FAINT, PLEASANT ODOR

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

252.3 °F (NTP, 1992)
121,5 - 123,5 °C
122.35 °C
122.4 °C
122 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8SKN0B0MIM

Related CAS

14322-82-8
32760-15-9

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Livertox Summary

Phenylbutyrate and sodium benzoate are orphan drugs approved for the treatment of hyperammonemia in patients with urea cycle disorders, a series of at least 8 rare genetic enzyme deficiencies. The urea cycle is the major pathway of elimination of excess nitrogen including ammonia, and absence of one of the urea cycle enzymes often causes elevations in serum ammonia which can be severe, life-threatening and result in permanent neurologic damage and cognitive deficiencies. Both phenylbutyrate and sodium benzoate act by promoting an alternative pathway of nitrogen elimination. Neither phenylbutyrate nor sodium benzoate have been linked to cases of liver injury either in the form of serum enzyme elevations during therapy or clinically apparent acute liver injury.

Drug Classes

Urea Cycle Disorder Agents

Therapeutic Uses

Antifungal Agents; Food Preservatives
Benzoic acid ... has a long history of use as an antifungal agent in topical therapeutic preparations such as Whitfield's ointment (benzoic acid 6% and salicylic acid 3%).
... It is used especially in the treatment of athlete's foot and to lesser extent for management of ringworm.
Medication (vet): has been used with salicylic acid as topical antifungal
/Experimental Ther:/ Process for controlling waste nitrogen accumulation diseases in humans by administering at least 1 compound selected from group of benzoic acid, phenylacetic acid and their salts is disclosed. Sodium benzoate, (6.2 g/day) given to female patient with carbophosphate synthetase deficiency Increased total urinary nitrogen excretion 58%.

MeSH Pharmacological Classification

Antifungal Agents

Vapor Pressure

1 mmHg at 205 °F (NTP, 1992)
0.00083 [mmHg]
7.0X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.1

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

65-85-0
1079-02-3

Absorption Distribution and Excretion

After oral ingestion of benzoic acid and sodium benzoate, there is a rapid absorption (of undissociated benzoic acid) from the gastrointestinal tract in experimental animals or humans. ... 100% absorption can be assumed. In humans, the peak plasma concentration is reached within 1-2 hr.
Experiments on the distribution and elimination of (14)C-benzoate in the rat have shown no accumulation of sodium benzoate or benzoic acid in the body.
Benzoic acid and sodium benzoate are rapidly absorbed from the gastrointestinal tract of mammals and conjugated with glycine in the liver. The resulting hippuric acid is excreted in the urine rapidly (75% to 100% of the dose is excreted within 6 hours; the remaining dose is excreted within 2 to 3 days).
/Investigators/ reported that 42.6% +/-16.5% of a dermally applied (14)C-Benzoic acid dose (4 ug/sq cm; in acetone) was excreted in the urine within 24 hours. When applied in petrolatum, 60.5% of the dose was absorbed.
For more Absorption, Distribution and Excretion (Complete) data for BENZOIC ACID (17 total), please visit the HSDB record page.

Metabolism Metabolites

Benzoic acid ... conjugated with glycine to give hippuric acid in ... many mammals (man, monkeys, pig, rabbit, rodents, cat, dog, ferret & hedgehog). Dog, ferret, & hedgehog also excreted ... benzoyl glucuronide ... but indian fruit bat excreted almost all dose as benzoyl glucuronide.
/Investigators/ demonstrated that biotransformation of benzoic acid to hippuric acid follows saturable or Michaelis-Menten kinetics in humans following ingestion of sodium benzoate. /Sodium Benzoate/
The availability of glycine was the rate-limiting factor in the formation of hippuric acid. When insufficient glycine was available benzoyl glucuronide was formed.
/Investigators/ reported that both lipoic acid and valproic acid reduced the clearance of benzoic acid in rats that had been "loaded" with glycine. Both acids reduced the availability of hepatic coenzyme A that is needed for the adenosine triphosphate (ATP)-dependent conjugation with glycine.
For more Metabolism/Metabolites (Complete) data for BENZOIC ACID (11 total), please visit the HSDB record page.
Benzoic acid has known human metabolites that include Benzoyl glucuronide.

Wikipedia

Benzoic acid
Cyclic_adenosine_monophosphate

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative
Insecticides, Antimicrobials, Fungicides
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Liquid-Phase Oxidation of Toluene with Molecular Oxygen. ... In a typical modern process the oxidation is conducted at 165 °C and 0.9 MPa. The reaction heat is removed by external circulation of the contents of the reactor. The pressure of the liquid discharged from the reactor is reduced to atmospheric, and unreacted toluene is recovered. Benzoic acid is purified by rectification. The bottom residue is extracted to recover the cobalt catalyst. The exhaust gas is cooled to recover most of the toluene, purified, and vented.
Decarboxylation of phthalic anhydride in the presence of catalysts; chlorination of toluene to yield benzotrichloride, which is hydrolyzed to benzoic acid; oxidation of toluene; from benzoin resin.
Benzoic acid is manufactured by treating molten phthalic anhydride with steam in the presence of a zinc oxide catalyst, by the hydrolysis of benzotrichloride, or by the oxidation of toluene with nitric acid or sodium bichromate or with air in the presence of a transition metal salt catalyst.
Benzoic acid is almost exclusively manufactured by the cobalt catalyzed liquid-phase air oxidation of toluene.
The USP/FCC grade of benzoic acid is usually produced by extraction and crystallization, although distillation has also been used. In the extraction-crystallization process, toluene, water, and methanol have all been used and each is capable of producing a high quality benzoic acid product.

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Plastics Product Manufacturing
Benzoic acid: ACTIVE
Limitations of benzoic acid as a model dissolution substance was studied. Results indicated that benzoic acid was non-ideal on lowering the dissolution temperature & serious deviation from classical diffusion was observed.

Analytic Laboratory Methods

The absolute quantification method of benzoic acid (BA) in processed foods using solvent extraction and quantitative proton nuclear magnetic resonance spectroscopy was developed and validated. BA levels were determined using proton signals (delta(H) 7.53 and 7.98) referenced to 2-dimethyl-2-silapentane-5-sulfonate-d(6) sodium salt (DSS-d(6)) after simple solvent extraction from processed foods. All recoveries from several kinds of processed foods, spiked at their specified maximum Japanese usage levels (0.6-2.5 g/kg) and at 0.13 g/kg and 0.063 g/kg, were greater than 80%. The limit of quantification was confirmed as 0.063 g/kg in processed foods, which was sufficiently low for the purposes of monitoring BA. The accuracy of the proposed method is equivalent to the conventional method using steam-distillation extraction and high-performance liquid chromatography. The proposed method was both rapid and simple. Moreover, it provided International System of Units traceability without the need for authentic analyte standards. Therefore, the proposed method is a useful and practical tool for determining BA levels in processed foods.
Fabrication of a test strip for detection of benzoic acid was successfully implemented by immobilizing tyrosinase, phenol and 3-methyl-2-benzothiazolinone hydrazone (MBTH) onto filter paper using polystyrene as polymeric support. The sensing scheme was based on the decreasing intensity of the maroon colour of the test strip when introduced into benzoic acid solution. The test strip was characterized using optical fiber reflectance and has maximum reflectance at 375 nm. It has shown a highly reproducible measurement of benzoic acid with a calculated RSD of 0.47% (n = 10). The detection was optimized at pH 7. A linear response of the biosensor was obtained in 100 to 700 ppm of benzoic acid with a detection limit (LOD) of 73.6 ppm. At 1:1 ratio of benzoic acid to interfering substances, the main interfering substance is boric acid. The kinetic analyses show that, the inhibition of benzoic is competitive inhibitor and the inhibition constant (K(i)) is 52.9 ppm. The activity of immobilized tyrosinase, phenol, and MBTH in the test strip was fairly sustained during 20 days when stored at 3 °C. The developed test strip was used for detection of benzoic acid in food samples and was observed to have comparable results to the HPLC method, hence the developed test strip can be used as an alternative to HPLC in detecting benzoic acid in food products.
High speed liquid chromatographic determination of benzoic acid ester in soy sauce.
High-performance liquid chromatography was used to analyze foods for preservatives including benzoic acid.
For more Analytic Laboratory Methods (Complete) data for BENZOIC ACID (20 total), please visit the HSDB record page.

Storage Conditions

The bulk material should be stored in well-closed container in a cool dry place.

Interactions

The metabolism of the benzoates depletes glycine concentrations and can therefore alter the glycine-dependent metabolism of other compounds. /Investigators/ demonstrated that benzoic acid or sodium benzoate successfully competed with aspirin for glycine, resulting in increased concentration and persistence of salicylic acid in the body. Almost total inhibition of salicyluric acid formation in humans was achieved using either 2.7 g benzoic acid or 3.2 g sodium benzoate.
In rat liver microsomes deferoxamine was a potent inhibitor of the oxidation of the scavenging agent, benzoate. Nearly complete inhibition was observed at 33-100 uM.
Groups of 25 male and 25 female mice were given benzoic acid at a dose of 40 mg/kg bw/day, sodium bisulfite at 80 mg/kg bw/day, or a mixture of the two for 17 months. Mortality was greater in the groups receiving the mixture (62%) than in those receiving the individual substances (32%) at eight months.
Wistar rats /were administered/ 40 mg benzoic acid/kg/day and 80 mg sodium bisulphite/kg/day once daily /for/ 72 weeks. 50 rats /with/ initial body weight /of/ 100-120g /experienced/ reduced weight gain, kidney function and reaction on stress factors were altered (no further information), /and/ the erythrocyte sedimentation rate was increased.

Stability Shelf Life

A 0.1% w/v aqueous solution of benzoic acid has been reported to be stable for at least 8 weeks when stored in polyvinyl chloride bottels, at room temperature.
During trasport: stable

Dates

Modify: 2023-08-15
1: Tsukagoshi K, Kimura O, Endo T. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pestic Biochem Physiol. 2014 May;111:38-42. doi: 10.1016/j.pestbp.2014.04.002. Epub 2014 Apr 18. PubMed PMID: 24861932.
2: Zhu H, Chen X, Zhao Y, Li X, Pan S, Jin M. [Identification of benzoic acid, sorbic aicid and dehydroacetic acid residues in alcoholic drinks and beverages]. Wei Sheng Yan Jiu. 2014 Jan;43(1):116-20. Chinese. PubMed PMID: 24564123.
3: Kawase KY, Luchese RH, Coelho GL. Micronized benzoic acid decreases the concentration necessary to preserve acidic beverages against Alicyclobacillus. J Appl Microbiol. 2013 Aug;115(2):466-74. doi: 10.1111/jam.12227. Epub 2013 May 30. PubMed PMID: 23594315.
4: Nickels TM, Ingram AL, Maraoulaite DK, White RL. Variable Temperature Infrared Spectroscopy Investigations of Benzoic Acid Desorption from Sodium and Calcium Montmorillonite Clays. Appl Spectrosc. 2015 Dec;69(12):1381-9. doi: 10.1366/15-07956. PubMed PMID: 26647147.
5: Lin Y, Yang H, Yang C, Wang J. Preparation, characterization, and evaluation of dipfluzine-benzoic acid co-crystals with improved physicochemical properties. Pharm Res. 2014 Mar;31(3):566-78. doi: 10.1007/s11095-013-1181-6. Epub 2013 Sep 25. PubMed PMID: 24065588.
6: Pfennig T, Herrmann B, Bauer T, Schömig E, Gründemann D. Benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate at OAT2. Biochim Biophys Acta. 2013 Feb;1828(2):491-8. doi: 10.1016/j.bbamem.2012.08.026. Epub 2012 Sep 7. PubMed PMID: 22981274.
7: Ding M, Peng J, Ma S, Zhang Y. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. Food Chem. 2015 Sep 15;183:26-9. doi: 10.1016/j.foodchem.2015.03.025. Epub 2015 Mar 14. PubMed PMID: 25863605.
8: Peters BJ, Groninger AS, Fontes FL, Crick DC, Crans DC. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. Langmuir. 2016 Sep 20;32(37):9451-9. doi: 10.1021/acs.langmuir.6b02073. Epub 2016 Sep 8. PubMed PMID: 27482911.
9: Li KS, Xiao P, Zhang DL, Hou XB, Ge L, Yang DX, Liu HD, He DF, Chen X, Han KR, Song XY, Yu X, Fang H, Sun JP. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem. 2015 Dec;10(12):1980-7. doi: 10.1002/cmdc.201500454. Epub 2015 Nov 10. PubMed PMID: 26553423.
10: Baş H, Kalender S, Pandir D. In vitro effects of quercetin on oxidative stress mediated in human erythrocytes by benzoic acid and citric acid. Folia Biol (Krakow). 2014;62(1):59-66. PubMed PMID: 24745150.
11: Reschke T, Zherikova KV, Verevkin SP, Held C. Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. J Pharm Sci. 2016 Mar;105(3):1050-8. doi: 10.1016/j.xphs.2015.12.020. Epub 2016 Feb 6. PubMed PMID: 26886302.
12: Ino H, Takahashi N, Saenz AA, Wakamatsu A, Hashimoto H, Nakahara N, Hasegawa S. Systemic exposure to benzoic acid and hippuric acid following topical application of clindamycin 1%/benzoyl peroxide 3% fixed-dose combination gel in Japanese patients with acne vulgaris. Clin Pharmacol Drug Dev. 2015 Jan;4(1):18-24. doi: 10.1002/cpdd.125. Epub 2014 Jun 9. PubMed PMID: 27128000.
13: Nickels TM, Ingram AL, Maraoulaite DK, White RL. Variable Temperature Infrared Spectroscopy Investigation of Benzoic Acid Interactions with Montmorillonite Clay Interlayer Water. Appl Spectrosc. 2015 Jul;69(7):850-6. doi: 10.1366/14-07840. Epub 2015 Jun 1. PubMed PMID: 26037917.
14: Zhang J, Li WX, Ao BY, Feng SY, Xin XD. Fluorescence enhancement of europium(III) perchlorate by benzoic acid on bis(benzylsulfinyl)methane complex and its binding characteristics with the bovine serum albumin (BSA). Spectrochim Acta A Mol Biomol Spectrosc. 2014 Jan 24;118:972-80. doi: 10.1016/j.saa.2013.09.135. Epub 2013 Oct 8. PubMed PMID: 24161860.
15: Lee KH, Ho WY, Wu SJ, Cheng TL, Huang PJ, Wang CC, Hung JH. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Res. 2014 Apr;34(4):1801-9. PubMed PMID: 24692713.
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